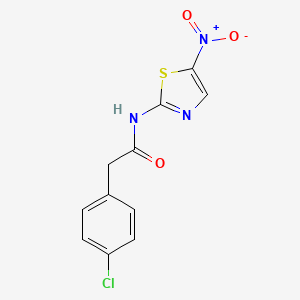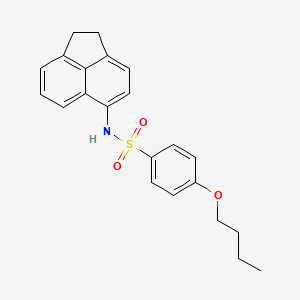![molecular formula C22H22BrN3OS B3955755 5-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B3955755.png)
5-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide
Overview
Description
5-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a diethylamino group, and a naphthalene ring. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Carbamothioylation: The carbamothioyl group is introduced by reacting the brominated naphthalene with a suitable thiourea derivative under controlled conditions.
Coupling Reaction: The final step involves coupling the intermediate with 4-(diethylamino)phenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide involves its interaction with molecular targets through various pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The presence of the diethylamino group and the naphthalene ring enhances its ability to interact with hydrophobic and aromatic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-{[4-(dimethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide
- 5-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}-2-methoxybenzamide
Uniqueness
Compared to similar compounds, 5-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide exhibits unique properties due to the presence of the diethylamino group, which enhances its solubility and reactivity. Additionally, the naphthalene ring provides a rigid and planar structure, contributing to its stability and interaction with target molecules.
Properties
IUPAC Name |
5-bromo-N-[[4-(diethylamino)phenyl]carbamothioyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3OS/c1-3-26(4-2)16-13-11-15(12-14-16)24-22(28)25-21(27)19-9-5-8-18-17(19)7-6-10-20(18)23/h5-14H,3-4H2,1-2H3,(H2,24,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNHBTSFSOZBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![METHYL 2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE](/img/structure/B3955688.png)
![2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B3955696.png)




![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3955726.png)

![3-methoxy-N-[(2-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B3955742.png)
![N-[3-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidine-1-carbonyl]phenyl]propanamide](/img/structure/B3955749.png)
![N,N-dimethyl-1-(1-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B3955760.png)
![N-[(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B3955771.png)
![3,5-dimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3955787.png)
